molecular formula C12H11NO5 B1582568 (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid CAS No. 48172-10-7

(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

Cat. No. B1582568
CAS RN: 48172-10-7
M. Wt: 249.22 g/mol
InChI Key: YWDXODQRCDEZLN-VIFPVBQESA-N
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Description

-(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, or (S)-(+)-2-HPA, is a structural isomer of 2-hydroxy-4-phthalimidobutyric acid (2-HPA) and is an important intermediate in the synthesis of organic compounds. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is used in a variety of applications, including drug discovery, pharmaceuticals, and biochemistry.

Scientific Research Applications

  • Analytical Method Development and Quality Control

    • Field : Pharmaceutical industry .
    • Application : “(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid” can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miscellaneous .
  • Biomedicine

    • Field : Biomedicine .
    • Application : Polysaccharides, which can be surface-modified or functionalized to have targeting ability through specific sugar parts, play an important role in nanomedicine delivery technology . “(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid” might be used in the hydrophobic modification designs of polysaccharides .
    • Method : The preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine are focused .
    • Results : Nanomedicine delivery technology has shown good therapeutic effects in scientific research .
  • Pharmaceutical Reference Standards

    • Field : Pharmaceutical industry .
    • Application : “(S)-(+)-2-Hydroxy-4-Phthalimidobutyric Acid” can be used as a reference standard in the pharmaceutical industry .
  • Chiral Building Blocks

    • Field : Organic Chemistry .
    • Application : “(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid” can be used as a chiral building block in organic synthesis . Chiral building blocks are used to construct complex molecules with a specific three-dimensional arrangement .

properties

IUPAC Name

(2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXODQRCDEZLN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350835
Record name (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

CAS RN

48172-10-7
Record name (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H HOSHI, S ABURAKI, S IIMURA… - The Journal of …, 1990 - jstage.jst.go.jp
The synthesis and biological activity of kanamycin A derivatives with an co-amino-a-fluoroalkanoyl side chain on the 1-amino group are described. The fluorinated amino acids (4) for …
Number of citations: 15 www.jstage.jst.go.jp
S Umezawa - rsync.iupac.org
Aminoglycoside antibiotics have established an important position in medicine and synthetic chemistry in this field has recently been developed. A review is provided of general …
Number of citations: 15 rsync.iupac.org
S Umezawa - Pure and Applied Chemistry IXth, 1978 - degruyter.com
Aminoglycoside antibiotics have established an important position in medicine and synthetic chemistry in this field has recently been developed. A review is provided of general …
Number of citations: 30 www.degruyter.com
MJ Bunegar, UC Dyer, AP Green, GG Gott… - … Process Research & …, 1998 - ACS Publications
A scaleable “one-pot” preparation of (R)-2-bromo-5-phthalimidopentanoic acid from (R)-ornithine is described. The use of this chirality pool method allowed for rapid development of the …
Number of citations: 8 pubs.acs.org

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